2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide
Description
Properties
IUPAC Name |
2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-7-5-10(13)12(17-6-11(16)15-14)9-4-2-3-8(7)9/h5H,2-4,6,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBXLHIRJPZXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)OCC(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369497 | |
| Record name | 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303010-22-2 | |
| Record name | 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide typically involves multiple steps:
Bromination: The starting material, 7-methyl-2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-7-methyl-2,3-dihydro-1H-indene.
Oxidation: The brominated indene is then oxidized to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-4-one.
Oxyacetylation: The ketone is reacted with chloroacetic acid to form 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid.
Hydrazide Formation: Finally, the acetic acid derivative is treated with hydrazine hydrate to yield the target compound, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazide group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as azides or thiols.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the compound's efficacy against human tumor cells, revealing promising results with mean growth inhibition (GI) values indicating its potential as an antitumor agent . The mechanism of action appears to involve the disruption of cellular processes essential for tumor growth.
Antimicrobial Properties
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. The synthesis of derivatives has been linked to enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Moderate | E. coli | |
| Compound B | Strong | S. aureus | |
| 2-[...Acetohydrazide] | Significant | Various |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves specific chemical reactions that enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy.
Synthesis Overview
The compound can be synthesized through a series of reactions involving brominated indene derivatives and hydrazine derivatives. The reaction conditions and reagents play a significant role in determining the yield and purity of the final product .
Mechanism of Action
The mechanism of action of 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the hydrazide group can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Acetohydrazide Derivatives
Structural Analogues and Core Modifications
Acetohydrazides are structurally diverse, with variations in the aromatic/heterocyclic core and substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Acetohydrazides
Key Observations :
- Core Diversity: The dihydroindenyl core in the target compound is distinct from coumarin, quinolone, or pyridine systems.
- Substituent Effects: The 5-bromo and 7-methyl groups enhance lipophilicity and steric bulk relative to non-halogenated analogs (e.g., coumarin derivatives with methyl or methoxy groups) . Bromine’s electron-withdrawing nature could also modulate electronic properties.
Table 2: Physicochemical Comparison
| Property | Target Compound | Coumarin Analog | Quinolone Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~298 (estimated) | 262.26 | 289.30 |
| LogP (Predicted) | ~2.8 (high lipophilicity) | 1.5 | 2.1 |
| Hydrogen Bond Acceptors | 3 | 4 | 5 |
Notes
Synthesis : The dihydroindenyl core’s synthetic accessibility is unclear; advanced intermediates may require multi-step protocols.
Substituent Impact : Bromine’s steric and electronic effects warrant exploration in structure-activity relationship (SAR) studies.
Bioactivity Potential: Prioritize assays for antimicrobial, anticancer, and enzyme-inhibitory activities based on structural analogs.
Biological Activity
2-[(5-Bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide (CAS No. 303010-22-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's synthesis, biological evaluations, and specific case studies illustrating its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 299.16 g/mol. The compound features a brominated indene moiety linked to an acetohydrazide functional group, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating similar compounds, certain derivatives showed IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 2.43 |
| Compound B | HepG2 | 4.98 |
| Compound C | LLC-PK1 (non-cancerous) | >20 |
These findings suggest that the compound may function as a microtubule-destabilizing agent, which is critical for disrupting cancer cell proliferation.
The proposed mechanism involves the induction of apoptosis in cancer cells. Studies indicated that compounds similar to this compound enhanced caspase activity and induced morphological changes characteristic of apoptosis at concentrations as low as 1 µM . Additionally, cell cycle analysis revealed that these compounds could arrest cancer cells in the G2/M phase, further inhibiting their proliferation .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. Research into nitrogen-containing heterocycles has indicated a broad spectrum of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 3.12 |
| Compound E | Escherichia coli | 12.5 |
Case Studies
- Cytotoxicity Study : A study conducted on several derivatives of hydrazides demonstrated that the presence of specific substituents significantly influenced their anticancer activity. The study found that compounds with brominated indene structures exhibited enhanced cytotoxicity compared to non-brominated analogs .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of similar hydrazide derivatives, revealing that certain modifications led to improved efficacy against Gram-positive bacteria compared to standard antibiotics .
Q & A
Q. Basic
- Broth Microdilution Assay : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) at concentrations ranging from 1–256 μg/mL. Measure minimum inhibitory concentrations (MICs) after 24–48 hours .
- Structure-Activity Relationship (SAR) : Compare activity of the parent compound with Schiff base derivatives (e.g., substitutions on the hydrazide moiety) .
How can structural modifications enhance its antimicrobial efficacy?
Q. Advanced
- Schiff Base Formation : Introduce electron-withdrawing groups (e.g., -Cl, -Br) on the aldehyde moiety to improve membrane penetration. For example, 3-chlorobenzaldehyde derivatives showed 4-fold lower MICs against Bacillus subtilis .
- Heterocyclic Conjugation : Synthesize 1,3,4-oxadiazole derivatives via cyclization with cerium(IV) ammonium nitrate, which enhances bacterial cell wall disruption .
What mechanistic insights exist for its antiviral activity against Hepatitis A Virus (HAV)?
Q. Advanced
- Adsorption Inhibition : Derivatives with bromophenyl groups demonstrated virustatic effects by blocking viral attachment (IC₅₀ = 8.5 μg/mL) via hydrophobic interactions with HAV capsid proteins .
- Replication Suppression : Time-of-addition assays reveal that chloro-substituted analogs interfere with viral RNA polymerase activity .
How can computational methods optimize its anti-inflammatory activity?
Q. Advanced
- Molecular Docking : Dock the compound into cyclooxygenase-2 (COX-2) active sites (PDB: 5KIR) using AutoDock Vina. Prioritize derivatives with hydrogen bonding to Arg120 and hydrophobic interactions with Tyr355 .
- QSAR Modeling : Use PLS regression to correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values in carrageenan-induced edema models .
What strategies improve its anticancer activity against HepG2 cells?
Q. Advanced
- Pro-drug Design : Synthesize hydrazone derivatives (e.g., with 4-chlorophenyl ketones) to enhance cellular uptake. Compound B achieved IC₅₀ = 2.84 μg/mL, comparable to doxorubicin, via apoptosis induction .
- Combination Therapy : Screen synergism with cisplatin using Chou-Talalay analysis to reduce resistance .
How can contradictory antimicrobial data across studies be resolved?
Q. Advanced
- Standardized Protocols : Replicate assays using CLSI guidelines to control variables like inoculum size and growth medium .
- Resazurin Microplate Assay : Quantify metabolic activity to resolve discrepancies in MIC values between visual and automated methods .
What advanced heterocyclic derivatives can be synthesized from this compound?
Q. Advanced
- 1,3,4-Oxadiazoles : React with aromatic aldehydes and cerium(IV) ammonium nitrate under microwave irradiation for rapid cyclization .
- Thiadiazoloquinazolinones : Condense with chlorobenzyl isothiocyanates to improve Gram-negative targeting .
What crystallization techniques ensure high-quality single crystals for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
